molecular formula C14H21ClN2O B1388385 N-(3-Amino-4-chlorophenyl)octanamide CAS No. 1020055-90-6

N-(3-Amino-4-chlorophenyl)octanamide

Cat. No.: B1388385
CAS No.: 1020055-90-6
M. Wt: 268.78 g/mol
InChI Key: USDHZVJEGSNIBP-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)octanamide is a biochemical compound with the molecular formula C14H21ClN2O and a molecular weight of 268.78. This compound is used in various fields of scientific research, particularly in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)octanamide typically involves the reaction of 3-amino-4-chloroaniline with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)octanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl ring can be reduced to form corresponding aniline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Aniline derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)octanamide involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups allow the compound to bind to various proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in proteomics research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)hexanamide
  • N-(3-Amino-4-chlorophenyl)decanamide
  • N-(3-Amino-4-chlorophenyl)butanamide

Uniqueness

N-(3-Amino-4-chlorophenyl)octanamide is unique due to its specific chain length, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its shorter or longer chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-2-3-4-5-6-7-14(18)17-11-8-9-12(15)13(16)10-11/h8-10H,2-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDHZVJEGSNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291249
Record name N-(3-Amino-4-chlorophenyl)octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020055-90-6
Record name N-(3-Amino-4-chlorophenyl)octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020055-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-chlorophenyl)octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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